molecular formula C21H17ClN2O2 B2894008 4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether CAS No. 339009-74-4

4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

Cat. No.: B2894008
CAS No.: 339009-74-4
M. Wt: 364.83
InChI Key: NJJFXKKIGIDQAM-UHFFFAOYSA-N
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Description

4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is an organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The structure of this compound features a combination of a benzimidazole core and a chlorobenzyl group, making it a subject of interest due to its unique properties and potential activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether typically involves a multi-step process starting from commercially available starting materials. One common route includes:

  • Formation of the Benzimidazole Core: : This initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

  • Attachment of the Chlorobenzyl Group: : The benzimidazole is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

  • Ether Formation: : The final step involves the etherification of the phenyl group with methanol under acidic or basic conditions, such as using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using optimized conditions to ensure higher yield and purity. This often includes:

  • Continuous flow reactors to enhance reaction control and efficiency.

  • Use of automated systems for precise measurement and addition of reagents.

  • Implementation of purification techniques such as recrystallization or column chromatography to ensure the desired compound's purity.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically forming a corresponding phenol derivative.

  • Reduction: : It may be reduced to remove the chlorobenzyl group, yielding a simpler benzimidazole derivative.

  • Substitution: : Nucleophilic aromatic substitution reactions can occur, particularly involving the chloro group, to introduce various substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Nucleophiles for Substitution: : Amines, thiols, alcohols.

Major Products: Depending on the reaction conditions, the major products may include various substituted benzimidazoles, phenols, and simpler benzimidazole derivatives.

Scientific Research Applications

Chemistry: : Used as a building block for synthesizing more complex organic molecules. Biology : Studied for its potential as an enzyme inhibitor or receptor modulator. Medicine : Investigated for potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities. Industry : Utilized in the development of new materials, catalysts, and as intermediates in chemical synthesis.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. In biological systems, it might bind to enzymes or receptors, altering their activity. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, depending on the target's nature.

Unique Aspects

  • Presence of both benzimidazole and chlorobenzyl groups.

  • Potential for multi-target activity due to structural complexity.

Similar Compounds

  • 4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenol: : Similar core structure but with a phenolic group.

  • 1-(3-chlorobenzyl)-1H-benzimidazole-2-thiol: : Contains a thiol group instead of an ether linkage.

  • 3-chlorobenzyl benzimidazole: : Lacks the ether group but retains the benzimidazole and chlorobenzyl moieties.

4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether stands out due to its specific structural attributes, providing a platform for diverse applications and research opportunities.

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-25-18-11-9-16(10-12-18)21-23-19-7-2-3-8-20(19)24(21)26-14-15-5-4-6-17(22)13-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJFXKKIGIDQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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